molecular formula C8H12N2 B164463 3-(1-Aminoethyl)aniline CAS No. 129725-48-0

3-(1-Aminoethyl)aniline

Cat. No. B164463
CAS RN: 129725-48-0
M. Wt: 136.19 g/mol
InChI Key: MBWYRMCXWROJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Aniline derivatives, including those related to “3-(1-Aminoethyl)aniline”, have been used to synthesize novel heterocyclic disazo dyes. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The molecular weight of “3-(1-Aminoethyl)aniline” is 136.19 . The empirical formula is C8H12N2 . The InChI key is MBWYRMCXWROJMP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(1-Aminoethyl)aniline” is a solid with a melting point of 51-56 °C . It is soluble in water and alcohols. Amines of low molar mass, like “3-(1-Aminoethyl)aniline”, are quite soluble in water .

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of compounds related to "3-(1-Aminoethyl)aniline" is in catalysis, particularly in facilitating cross-coupling reactions. For instance, the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives and their application in palladium-catalyzed Heck and Suzuki cross-coupling reactions demonstrate their utility in organic synthesis. These catalysts enable the formation of biphenyls and stilbenes in good yields, showcasing their importance in the construction of complex organic molecules (Aydemir et al., 2009).

Environmental Applications

Compounds derived from aniline, including "3-(1-Aminoethyl)aniline," have been explored for environmental remediation. A study on the degradation of aniline by Delftia sp. AN3 highlights the potential of aniline and its derivatives in bioremediation, where the strain efficiently degrades aniline, offering insights into the microbial cleanup of industrial pollutants (Liu et al., 2002).

Material Science

In material science, aniline derivatives have been investigated for their polymerization and copolymerization capabilities. Research on the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDH) probed by ESR and electrochemical studies showcases the development of novel materials with potential applications in electronics and nanotechnology (Moujahid et al., 2005).

Sensors and Chemosensors

The synthesis of anthracene- and pyrene-bearing imidazoles as turn-on fluorescent chemosensors for aluminum ion in living cells illustrates the application of aniline derivatives in developing sensitive and selective sensors for metal ions. These chemosensors have been successfully applied for imaging intracellular Al3+ ions, highlighting their potential in biological and environmental monitoring (Shree et al., 2019).

Corrosion Inhibition

Another application area is in corrosion inhibition, where newly synthesized thiophene Schiff base derivatives of aniline have been shown to effectively prevent corrosion of mild steel in acidic environments. This research opens avenues for the development of novel corrosion inhibitors for industrial applications (Daoud et al., 2014).

Safety and Hazards

“3-(1-Aminoethyl)aniline” is classified as a skin sensitizer . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

3-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYRMCXWROJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378053
Record name 3-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129725-48-0
Record name 3-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129725-48-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.